molecular formula C22H21N3O3 B3012077 5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 946387-04-8

5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3012077
CAS RN: 946387-04-8
M. Wt: 375.428
InChI Key: ZVLRRPQGJPIJSP-UHFFFAOYSA-N
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Description

The compound "5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a pyrazolone core, which is a common motif in medicinal chemistry, and is substituted with tert-butyl and phenyl groups, as well as a 4-nitrophenyl moiety through a propenylidene linker. This structure suggests potential for interactions such as hydrogen bonding and π-π stacking, which could influence its solid-state architecture and reactivity.

Synthesis Analysis

The synthesis of pyrazolone derivatives can involve various strategies, including the functionalization of existing pyrazole rings or the construction of the pyrazole core from simpler precursors. For instance, tert-butyl nitrite (TBN) mediated synthesis has been used to create 3-aryl-1,2,4-oxadiazol-5(4H)-ones from terminal aryl alkenes, which involves the formation of multiple bonds including C-N and C-O bonds . Although the target compound is not an oxadiazolone, similar synthetic strategies involving the use of TBN could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds have been extensively studied using experimental techniques such as single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods, as well as computational methods like density functional theory (DFT) . These studies provide insights into the geometry optimization, vibrational frequencies, and electronic absorption spectra, which are crucial for understanding the behavior of the compound in different environments.

Chemical Reactions Analysis

Pyrazolone derivatives can participate in various chemical reactions due to their reactive functional groups. For example, nitration, halogenation, and cycloaddition reactions have been explored for pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones . The presence of a nitro group in the target compound suggests that it could undergo similar electrophilic substitution reactions. Additionally, the propenylidene linker could be involved in reactions typical of alkenes, such as addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structures. Hydrogen bonding and π-π stacking interactions are common in these compounds, leading to the formation of supramolecular structures such as chains and sheets . These interactions can affect properties like solubility, melting point, and crystal packing, which are important for the material's applications. The electronic properties, such as UV-Vis absorption, are also significant and can be studied using computational chemistry methods .

Scientific Research Applications

Molecular Structures and Hydrogen-Bonding

  • Research has explored the hydrogen-bonded supramolecular structures of related pyrazole derivatives, showing various forms of molecular organization such as chains and sheets. These studies provide insights into the structural behavior of pyrazole compounds under different conditions (Castillo, Abonía, Cobo, & Glidewell, 2009).

Reaction and Synthesis Studies 2. In the field of organic chemistry, pyrazole derivatives have been synthesized and examined for their reactions. For instance, reactions involving the creation of pyrylium salts from pyrazolinones have been studied, which could be relevant for understanding the behavior of similar compounds (Atta, Abbas, Younes, & Mctwally, 1996).

Pharmacological Activity 3. Pyrazole derivatives have been explored for their pharmacological activities, such as angiotensin II antagonism. This suggests potential biomedical applications for structurally similar compounds (Almansa et al., 1997).

Crystallography and Molecular Interaction 4. Crystallographic studies of pyrazole compounds have provided insights into molecular interactions and structures, which are crucial for understanding the properties and potential applications of these compounds in materials science (Zheng, Wang, & Fan, 2010).

Supramolecular Chemistry 5. Pyrazole derivatives have shown diverse hydrogen-bonded structures in different dimensions, which is significant for designing new materials and understanding molecular self-assembly processes (Castillo, Abonía, Cobo, & Glidewell, 2009).

Anticonvulsant Applications 6. Some pyrazole derivatives have been investigated for their anticonvulsant profiles, indicating the potential for these compounds in pharmaceutical applications (El-Behairy & Attia, 2017).

properties

IUPAC Name

5-tert-butyl-4-[3-(4-nitrophenyl)prop-2-enylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-22(2,3)20-19(21(26)24(23-20)17-9-5-4-6-10-17)11-7-8-16-12-14-18(15-13-16)25(27)28/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLRRPQGJPIJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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